molecular formula C11H14NO+ B14301374 Morpholinium, 4-(phenylmethylene)- CAS No. 111910-88-4

Morpholinium, 4-(phenylmethylene)-

Cat. No.: B14301374
CAS No.: 111910-88-4
M. Wt: 176.23 g/mol
InChI Key: YBYVVNRCLYRWNV-UHFFFAOYSA-N
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Description

Morpholinium, 4-(phenylmethylene)- is an organic compound that belongs to the class of morpholinium salts It is characterized by the presence of a morpholine ring substituted with a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-(phenylmethylene)- typically involves the reaction of morpholine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of Morpholinium, 4-(phenylmethylene)- can be achieved through a continuous flow process. This involves the use of a reactor where morpholine and benzyl chloride are continuously fed into the system along with a base. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding morpholinium oxides.

    Reduction: It can be reduced to form morpholine derivatives.

    Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions.

Major Products

    Oxidation: Morpholinium oxides.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholinium compounds depending on the reagent used.

Scientific Research Applications

Morpholinium, 4-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Morpholinium, 4-(phenylmethylene)- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacks the phenylmethylene group.

    Piperidine: Another heterocyclic amine with similar chemical properties.

    Pyrrolidine: A structurally related compound with a five-membered ring.

Uniqueness

Morpholinium, 4-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties

Properties

CAS No.

111910-88-4

Molecular Formula

C11H14NO+

Molecular Weight

176.23 g/mol

IUPAC Name

4-benzylidenemorpholin-4-ium

InChI

InChI=1S/C11H14NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10H,6-9H2/q+1

InChI Key

YBYVVNRCLYRWNV-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1=CC2=CC=CC=C2

Origin of Product

United States

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